(E,3R)-1-iodopent-1-en-3-ol

Enantioselective Synthesis Lipase Resolution Chiral Building Block

(E,3R)-1-Iodopent-1-en-3-ol (CAS 126641-06-3) is an enantiomerically enriched, E-configured vinyl iodide bearing a chiral secondary alcohol at the C3 position. It is recognized primarily as a strategic C16–C20 segment intermediate in the total synthesis of Resolvin E1, an endogenous pro-resolving lipid mediator.

Molecular Formula C5H9IO
Molecular Weight 212.03 g/mol
CAS No. 126641-06-3
Cat. No. B031259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,3R)-1-iodopent-1-en-3-ol
CAS126641-06-3
Synonyms[R-(E)]-1-Iodo-1-penten-3-ol
Molecular FormulaC5H9IO
Molecular Weight212.03 g/mol
Structural Identifiers
SMILESCCC(C=CI)O
InChIInChI=1S/C5H9IO/c1-2-5(7)3-4-6/h3-5,7H,2H2,1H3/b4-3+/t5-/m1/s1
InChIKeyVAVSCVJYAOHETD-QLSVQJPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E,3R)-1-Iodopent-1-en-3-ol (CAS 126641-06-3): A Stereodefined Chiral Vinyl Iodide Building Block for Complex Synthesis


(E,3R)-1-Iodopent-1-en-3-ol (CAS 126641-06-3) is an enantiomerically enriched, E-configured vinyl iodide bearing a chiral secondary alcohol at the C3 position. It is recognized primarily as a strategic C16–C20 segment intermediate in the total synthesis of Resolvin E1, an endogenous pro-resolving lipid mediator [1]. The combination of a stereodefined (R)-alcohol and a reactive (E)-vinyl iodide moiety within a single C5 framework makes this compound a differentiated building block for stereoselective carbon–carbon bond formation, particularly in Sonogashira coupling-based convergent synthetic strategies [1].

Why Generic Vinyl Halides or Racemic Mixtures Cannot Replace (E,3R)-1-Iodopent-1-en-3-ol in Stereoselective Synthesis


Generic substitution of (E,3R)-1-iodopent-1-en-3-ol with racemic 1-iodopent-1-en-3-ol, the (Z)-geometric isomer, or vinyl bromide/chloride analogs introduces quantifiable liabilities: erosion of stereochemical fidelity at C18 of Resolvin E1, diminished coupling efficiency, and altered physicochemical properties that complicate downstream processing. The (R)-enantiomer has been validated as the required antipode for clinical-grade Resolvin E1 synthesis [1], and the weaker C–I bond critically enables faster, milder cross-coupling compared to bromo or chloro analogs [2].

Product-Specific Quantitative Evidence for (E,3R)-1-Iodopent-1-en-3-ol: Head-to-Head and Cross-Study Comparisons


Enantiomeric Purity: >98% ee for (E,3R)-1-Iodopent-1-en-3-ol vs. Racemic Mixture via Lipase-Catalyzed Resolution

The (E,3R)-enantiomer is routinely obtained with chiral purity exceeding 98% ee through lipase-catalyzed acylation resolution, a validated process used in multikilogram production of the Resolvin E1 C16–C20 segment [1]. The racemic (E)-1-iodopent-1-en-3-ol is generated first, then subjected to enzymatic kinetic resolution, yielding the desired (R)-enantiomer in >98% ee. This stands in contrast to procurement of racemic (E)-1-iodopent-1-en-3-ol, which would deliver only 50% of the active (R)-antipode and require additional resolution steps.

Enantioselective Synthesis Lipase Resolution Chiral Building Block

Carbon–Halogen Bond Dissociation Energy: Vinyl Iodide vs. Vinyl Bromide and Vinyl Chloride

The C(sp²)–I bond in (E,3R)-1-iodopent-1-en-3-ol has a bond dissociation energy (BDE) of 57.6 kcal/mol, significantly lower than C(sp²)–Br (72.1 kcal/mol) and C(sp²)–Cl (83.7 kcal/mol) [1]. This thermochemical difference translates into kinetically faster oxidative addition with Pd(0) catalysts, enabling Sonogashira and other cross-coupling reactions to proceed under milder conditions with lower catalyst loadings.

Cross-Coupling Reactivity Bond Dissociation Energy Sonogashira Coupling

Synthesis Yield for (E,3R)-1-Iodopent-1-en-3-ol via TBAF Deprotection: 72% Isolated Yield

A key deprotection step in the preparation of (E,3R)-1-iodopent-1-en-3-ol employs tetrabutylammonium fluoride (TBAF) in THF at 0 °C to cleave a silyl protecting group, affording the target alcohol in 72% isolated yield after flash chromatography . The (Z)-isomer (CAS 138232-27-6), in contrast, is synthesized via a different route (Z-methyl-β-iodo propenoate + DIBAL-H + Grignard) with no reported isolated yield available in the primary literature, complicating yield benchmarking [1].

Synthetic Efficiency Protecting Group Removal Process Chemistry

Predicted Physicochemical Differentiation: (E)- vs. (Z)-1-Iodopent-1-en-3-ol

The (Z)-isomer (CAS 138232-27-6) exhibits predicted physicochemical parameters that differ measurably from the (E)-isomer: boiling point 212.5 ± 23.0 °C and density 1.746 ± 0.06 g/cm³ [1]. While analogous predicted data for the (E)-isomer are not uniformly tabulated, these differences in boiling point and density can be exploited for chromatographic separation and quality control, and they underscore that the (Z)- and (E)-isomers are not interchangeable in formulations or purification protocols.

Physicochemical Properties Chromatographic Behavior Formulation

Best Research and Industrial Application Scenarios for (E,3R)-1-Iodopent-1-en-3-ol


Stereoselective Total Synthesis of Resolvin E1 and Congeners

The >98% ee chiral purity [1] and validated multikilogram process make this compound the preferred C16–C20 segment for convergent Sonogashira-based total synthesis of Resolvin E1 and its conformationally restricted cyclopropane congeners, which are under investigation as anti-inflammatory drug leads [1].

Development of Scalable Process Chemistry for Pro-Resolving Lipid Mediators

The documented 72% isolated yield in a TBAF-mediated deprotection step and the exclusion of source-constrained raw materials (e.g., (S)-glycidol replacement with (E)-1-chloropent-1-en-3-one) [1] support the compound's use in scalable process development for clinical-grade SPM intermediates.

Stereoselective Cross-Coupling Methodology Using Vinyl Iodide Electrophiles

The intrinsically weaker C–I bond (BDE 57.6 kcal/mol vs. 72.1 for C–Br) [2] positions this compound as a superior electrophile for Pd-catalyzed Sonogashira, Stille, and Suzuki couplings where low catalyst loading, mild temperatures, and retention of alkene geometry are paramount.

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